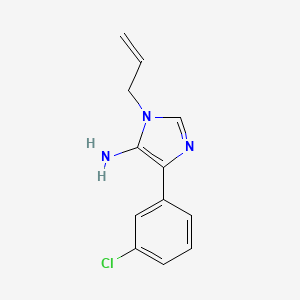

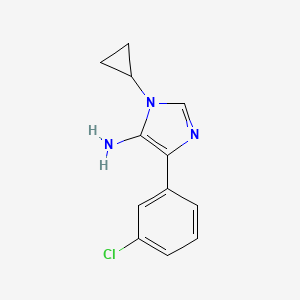

1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-アリル-4-(3-クロロフェニル)-1H-イミダゾール-5-アミンは、イミダゾール誘導体のクラスに属する化学化合物です。この化合物は、イミダゾール環にアリル基とクロロフェニル基が結合していることを特徴としています。イミダゾール誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。

準備方法

合成経路と反応条件

1-アリル-4-(3-クロロフェニル)-1H-イミダゾール-5-アミンの合成は、通常、水素化ナトリウムなどの塩基の存在下で、3-クロロベンジルアミンとアリルイソシアネートを反応させることから始まります。この反応は、ジメチルホルムアミド(DMF)などの有機溶媒中で、高温で行われます。次に、得られた生成物をカラムクロマトグラフィーで精製することにより、目的の化合物を高収率かつ高純度で得ることができます。

工業生産方法

1-アリル-4-(3-クロロフェニル)-1H-イミダゾール-5-アミンの工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続式反応器や自動システムを使用することで、生産プロセスの効率とスケーラビリティを向上させることができます。さらに、環境に優しい溶媒や触媒の使用など、グリーンケミストリーの原則を導入することで、工業生産方法の持続可能性をさらに向上させることができます。

化学反応の分析

反応の種類

1-アリル-4-(3-クロロフェニル)-1H-イミダゾール-5-アミンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: アリル基は、酸化されてエポキシドまたはアルデヒドを生成することができます。

還元: イミダゾール環は、還元されてイミダゾリン誘導体を生成することができます。

置換: クロロフェニル基は、求核置換反応を受けて、さまざまな官能基を導入することができます。

一般的な試薬と条件

酸化: m-クロロ過安息香酸(m-CPBA)や過マンガン酸カリウム(KMnO4)などの一般的な酸化剤を使用することができます。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

置換: アミン、チオール、アルコキシドなどの求核剤を、塩基性条件下で使用することができます。

生成される主な生成物

酸化: エポキシドまたはアルデヒドの生成。

還元: イミダゾリン誘導体の生成。

置換: さまざまな置換イミダゾール誘導体の生成。

科学的研究の応用

1-アリル-4-(3-クロロフェニル)-1H-イミダゾール-5-アミンは、次のような科学研究でいくつかの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。

医学: 抗菌性、抗真菌性、抗がん性など、その潜在的な治療効果について研究されています。

産業: 新素材の開発や特殊化学品の合成のための前駆体として利用されています。

作用機序

1-アリル-4-(3-クロロフェニル)-1H-イミダゾール-5-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、酵素の活性部位に結合して活性を阻害したり、受容体と相互作用してそのシグナル伝達経路を調節したりすることができます。関与する正確な分子標的と経路は、特定の生物学的コンテキストと化合物の相互作用の性質によって異なります。

類似化合物の比較

類似化合物

1-(3-クロロフェニル)ピペラジン: 抗うつ剤の合成における中間体として使用されていることが知られています。

1-(3-トリフルオロメチルフェニル)ピペラジン: エンタクトジェニック効果を生み出すために、他の化合物と組み合わせて使用されることが多いです。

1-ベンジルピペラジン: 当初は潜在的な抗うつ剤として開発されましたが、覚醒剤の特性を持つことがわかりました。

独自性

1-アリル-4-(3-クロロフェニル)-1H-イミダゾール-5-アミンは、イミダゾール環にアリル基とクロロフェニル基の両方が結合しているなど、その特定の構造的特徴のためにユニークです。これらの構造的特徴は、その独特の化学反応性と生物活性に寄与し、他の類似化合物とは異なる存在となっています。

類似化合物との比較

Similar Compounds

1-(3-Chlorophenyl)piperazine: Known for its use as an intermediate in the synthesis of antidepressants.

1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds to produce entactogenic effects.

1-Benzylpiperazine: Initially developed as a potential antidepressant but found to have stimulant properties.

Uniqueness

1-Allyl-4-(3-chlorophenyl)-1H-imidazol-5-amine is unique due to its specific structural features, such as the presence of both an allyl group and a chlorophenyl group attached to the imidazole ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

特性

分子式 |

C12H12ClN3 |

|---|---|

分子量 |

233.69 g/mol |

IUPAC名 |

5-(3-chlorophenyl)-3-prop-2-enylimidazol-4-amine |

InChI |

InChI=1S/C12H12ClN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h2-5,7-8H,1,6,14H2 |

InChIキー |

DMNAFVNQSDCRJE-UHFFFAOYSA-N |

正規SMILES |

C=CCN1C=NC(=C1N)C2=CC(=CC=C2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)

![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)

![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)

![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)